molecular formula C17H24BrNO2 B294911 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate

Cat. No.: B294911
M. Wt: 354.3 g/mol
InChI Key: JPIQNXLYUCFYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate, also known as DMPPB, is a chemical compound that has been widely used in scientific research. It is a potent positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mechanism of Action

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that plays a critical role in cognitive function, synaptic plasticity, and neuroprotection. By binding to a specific site on the receptor, this compound enhances the activity of the receptor in response to acetylcholine, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are critical for neuronal survival and plasticity. It has also been shown to reduce oxidative stress and inflammation, which are implicated in a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate is its high potency and selectivity for the α7 nAChR, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, its use in lab experiments is limited by its relatively short half-life and poor solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

There are a number of exciting future directions for research on 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate. One area of focus is the development of more potent and selective modulators of the α7 nAChR, which could have even greater therapeutic potential. Another area of interest is the investigation of the mechanisms underlying this compound's effects on neurotrophic factors and oxidative stress, which could lead to the development of novel treatments for neurological disorders. Finally, there is a need for further studies to elucidate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate involves the reaction of 4-bromobenzoic acid with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance synaptic plasticity in animal models.

Properties

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-bromobenzoate

InChI

InChI=1S/C17H24BrNO2/c1-12-5-4-6-13(2)19(12)11-14(3)21-17(20)15-7-9-16(18)10-8-15/h7-10,12-14H,4-6,11H2,1-3H3

InChI Key

JPIQNXLYUCFYCE-UHFFFAOYSA-N

SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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